Superior In Vitro Potency (EC₅₀) Compared to Endogenous Ligand GLP-1(7-36)NH₂
GLP-1R agonist 17 demonstrates a more potent activation of the human GLP-1 receptor (hGLP-1R) in a functional cAMP assay than the endogenous peptide ligand GLP-1(7-36)NH₂, when tested in the same cellular system. This indicates a higher intrinsic efficacy at the receptor level [1].
| Evidence Dimension | Functional activation of human GLP-1R (EC₅₀) |
|---|---|
| Target Compound Data | 0.26 nM |
| Comparator Or Baseline | GLP-1(7-36)NH₂ (EC₅₀ = 0.35 nM) |
| Quantified Difference | 1.35-fold lower EC₅₀ (more potent) |
| Conditions | cAMP stimulation assay in African green monkey COS7 cells expressing human GLP-1R |
Why This Matters
Higher in vitro potency suggests that lower concentrations of GLP-1R agonist 17 are required to elicit a maximal GLP-1R response, which is advantageous for in vitro signaling studies and may translate to a more efficient in vivo profile.
- [1] BindingDB. Affinity Data for CHEMBL3086852 (GLP-1R agonist 17) and CHEMBL410972 (GLP-1(7-36)-NH2). Accessed via http://bdb2.ucsd.edu. View Source
